![molecular formula C27H25ClN2O2S B2568458 N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171993-41-1](/img/structure/B2568458.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of these compounds have shown significant anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” is characterized by the presence of a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide” can be inferred from its IR spectrum and NMR data .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
The synthesis of thiazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, has shown promising results in antimicrobial and cytotoxic activities. These compounds have been evaluated for their potential in combating microbial infections and their effectiveness against various cancer cell lines. For instance, some thiazole derivatives exhibit high antibacterial activity, while others display significant anticandidal effects against specific strains of Candida. Furthermore, certain derivatives demonstrate considerable cytotoxicity against human leukemia cells, indicating their potential utility in cancer therapy (Dawbaa et al., 2021).
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the chemical structure of interest, have shown effectiveness in anticonvulsant studies. These compounds were tested against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models, demonstrating significant potential for use against generalized seizures. This research suggests that derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide could be explored further for their anticonvulsant properties (Idris et al., 2011).
Inhibitory Potential Against Human Cancer Cell Lines
The synthesis of novel thiazolidine-2,4-dione derivatives incorporating the benzylidene moiety has shown potent antiproliferative activity against various human cancer cell lines. This suggests that similar structures, including N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, could be valuable in developing new anticancer agents. These compounds could serve as a basis for further research in cancer treatment, focusing on their mechanism of action and potential therapeutic applications (Chandrappa et al., 2008).
Mechanism of Action
Future Directions
Benzothiazole-containing heterocycles are becoming ever more prevalent within pharmacological research due to their amenability for diverse modifications with the potential for structurally tailoring the heterocycle towards exciting medical purposes . The broad spectrum of medical applications includes uses as anti-inflammatory agents and therapeutic compounds for combating cancer at very effective nanomolar concentrations .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O2S/c28-21-13-14-24-25(16-21)33-27(29-24)30(18-22-12-7-15-32-22)26(31)17-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-14,16,22-23H,7,12,15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYDJTRCVOOTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.